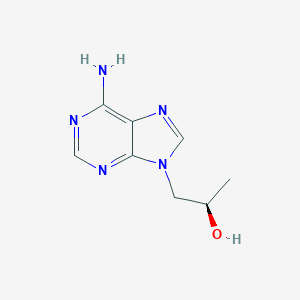

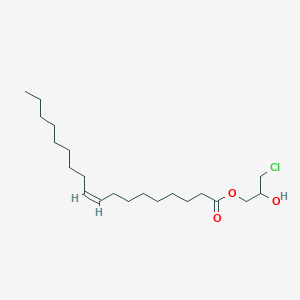

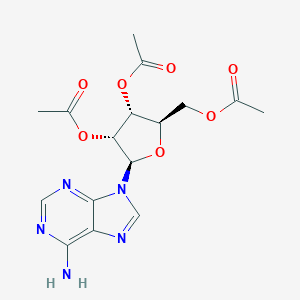

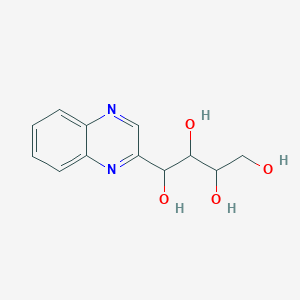

2',3',5'-三-O-乙酰腺苷

描述

Synthesis Analysis

The synthesis of 2',3',5'-Tri-O-acetyladenosine involves selective acetylation of adenosine. A simple and efficient route to N6-acetyl-2',3',5'-tri-O-acetyladenosine was developed based on selective N-deacetylation of pentaacetylated adenosine with methanol at room temperature in the presence of imidazole, achieving a total yield of 80-85% starting from adenosine (Tararov et al., 2011).

Molecular Structure Analysis

The molecular structure of 3'-O-acetyladenosine, a related compound, shows a syn glycosidic conformation with an intramolecular hydrogen bond between the 5'-hydroxyl group and the N(3) atom of the base, indicating a similar potential structural configuration for 2',3',5'-Tri-O-acetyladenosine. The sugar is C(2')-endo puckered, and the acetate group is only slightly twisted around the C(3')-O(3') bond (Hall et al., 1970).

Chemical Reactions and Properties

2',3',5'-Tri-O-acetyladenosine reacts with aryl chloroformates to produce protected symmetrical urea derivatives in moderate to high yield. These derivatives can be further deacetylated to obtain unprotected urea derivatives, showcasing the compound's versatility in chemical synthesis (Lyon & Reese, 1978).

Physical Properties Analysis

The physical properties of 2',3',5'-Tri-O-acetyladenosine and its derivatives, such as solubility, melting point, and crystal structure, are influenced by the acetyl groups. For instance, the acetyl and bromine substitutions on nucleosides like 8-bromo-2',3',5'-triacetyl adenosine have been shown to affect molecular conformation and interactions, which may provide insights into the physical properties of 2',3',5'-Tri-O-acetyladenosine (Mande et al., 1992).

科研应用

药物发现:这种化合物在连接对药物发现、引物发现、蛋白质组学和DNA研究至关重要的反应中发挥着重要作用(Kolb & Sharpless, 2003)。

核苷和核苷酸的合成:它在合成各种核苷和核苷酸(包括腺苷和四-O-乙酰-D-核糖呋喃糖)方面非常有用(Saneyoshi & Satoh, 1979)。

细胞分裂素的制备:N6-乙酰-2′,3′,5′-三-O-乙酰腺苷可作为选择性N6-烷基化的底物,有助于制备各种细胞分裂素(Tararov等,2011)。

合成中间体:它作为6-尿素基嘌呤核糖苷的合成中间体,在更广泛的化学应用中发挥作用(Lyon & Reese,1978)。

嘌呤核苷的选择性C8金属化:这种化合物的溴代衍生物用于嘌呤核苷的选择性C8金属化,这是有机化学中的重要过程(Kampert et al., 2018)。

转化为其他化学形式:它可以转化为产率为71%的6-氯嘌呤核苷9,展示了它在化学转化中的多功能性(Francom & Robins, 2003)。

有机化学中的光反应:这种化合物参与了与乙腈中的嘧啶并[5,4-g]喹啉四酮N-氧的光反应,导致特定有机化合物的形成(Maki et al., 1993)。

寡核苷酸合成:它对磷酸三酯寡核苷酸合成中的插入是必不可少的(Gregoire & Neilson, 1978)。

转化为核苷类似物:将2′,3′,5′-三-O-乙酰肌苷转化为各种核苷类似物的便利性值得注意,尤其是使用六甲基磷酰三胺和有机卤化物(Véliz & Beal,2000)。

选择性抗病毒活性:从这种化合物中可以得到N(6)-苄基腺苷,显示出对肠道病毒71的选择性抗病毒活性(Drenichev et al., 2016)。

氢键效应研究:对2',3',5'-三-O-乙酰腺苷的研究有助于理解氢键对紫外吸收和共振拉曼散射强度的影响(Toyama et al., 2005)。

性质

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVZNVTXNUTBFB-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3',5'-Tri-O-acetyladenosine | |

CAS RN |

7387-57-7 | |

| Record name | 2',3',5'-Tri-O-acetyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

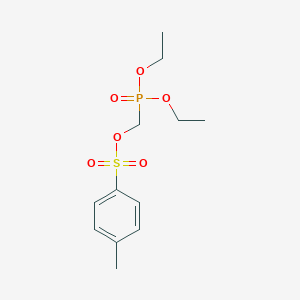

![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)